Ethyl 4,5-dimethoxy-2-methylbenzoate
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Overview
Description
Ethyl 4,5-dimethoxy-2-methylbenzoate is an organic compound belonging to the ester class It is characterized by its aromatic ring structure with two methoxy groups and a methyl group attached to the benzene ring, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dimethoxy-2-methylbenzoate can be synthesized through the esterification of 4,5-dimethoxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethoxy-2-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,5-dimethoxy-2-methylbenzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Hydrolysis: 4,5-dimethoxy-2-methylbenzoic acid and ethanol.
Reduction: 4,5-dimethoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-dimethoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethoxy-2-methylbenzoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The methoxy groups can influence the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: Similar structure but with only one methoxy group.
Ethyl 2-methylbenzoate: Lacks the methoxy groups but has a similar ester and methyl group.
Methyl 4,5-dimethoxy-2-methylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of two methoxy groups and a methyl group on the aromatic ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
ethyl 4,5-dimethoxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(13)9-7-11(15-4)10(14-3)6-8(9)2/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYJRHHBILHEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680231 |
Source
|
Record name | Ethyl 4,5-dimethoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-83-7 |
Source
|
Record name | Ethyl 4,5-dimethoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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